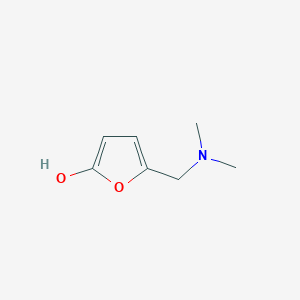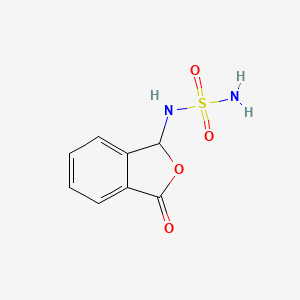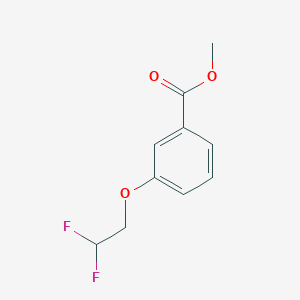![molecular formula C8H3BrF3NO2 B12872779 2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of 2-bromo-4-(trifluoromethoxy)phenylamine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound.
化学反应分析
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are typically employed.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazoles, reduced or oxidized derivatives, and coupled products with various functional groups.
科学研究应用
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential as a bioactive molecule.
作用机制
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-(trifluoromethoxy)benzonic acid
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole is unique due to its specific combination of bromine and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H3BrF3NO2 |
|---|---|
分子量 |
282.01 g/mol |
IUPAC 名称 |
2-bromo-4-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI 键 |
UREUXBHNIPLEKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)



![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)



![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
